13-Eicosenoic acid

CAS No.:

Cat. No.: VC16787731

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H38O2 |

|---|---|

| Molecular Weight | 310.5 g/mol |

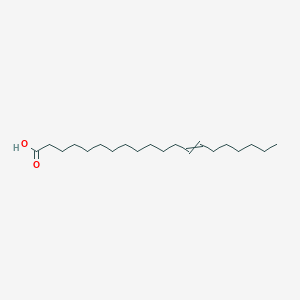

| IUPAC Name | icos-13-enoic acid |

| Standard InChI | InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h7-8H,2-6,9-19H2,1H3,(H,21,22) |

| Standard InChI Key | URXZXNYJPAJJOQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC=CCCCCCCCCCCCC(=O)O |

Introduction

Chemical and Structural Characteristics

Molecular Identity and Physical Properties

13-Eicosenoic acid (C₂₀H₃₈O₂) has a molecular weight of 310.51 g/mol and belongs to the class of unsaturated fatty acids. Its cis configuration at the Δ13 position distinguishes it from trans isomers and influences its physicochemical behavior . Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 426.3 ± 14.0 °C (predicted) |

| Density | 0.895 ± 0.06 g/cm³ |

| Solubility in Ethanol | 20 mg/mL |

| pKa | 4.78 ± 0.10 |

| Storage Temperature | −20°C |

The compound exists as a colorless to light yellow solid at room temperature and exhibits moderate solubility in polar solvents like ethanol-phosphate-buffered saline mixtures (1:1 ratio) .

Spectroscopic and Chromatographic Identification

Gas chromatography–mass spectrometry (GC-MS) analyses reveal distinct retention times and fragmentation patterns for 13-eicosenoic acid. In insulin-secreting INS-1 cells, it elutes adjacent to other C20 fatty acids, such as eicosadienoic and eicosatrienoic acids, with baseline resolution achieved using polar capillary columns . Its characteristic mass spectrum includes a molecular ion peak at m/z 310 and fragment ions corresponding to cleavage at the double bond (e.g., m/z 196 and 114) .

Biological Roles and Metabolic Pathways

Incorporation into Lipid Classes

13-Eicosenoic acid integrates into phospholipids, triglycerides, and cholesteryl esters in mammalian tissues. In neuronal cells, it undergoes chain elongation to form nervonic acid (C24:1ω9), a critical component of sphingolipids in myelin sheaths . Conversely, β-oxidation shortens it to oleic acid (C18:1ω9), which modulates membrane fluidity and signaling pathways .

Association with Metabolic and Reproductive Health

Dietary studies highlight its dual role in metabolic regulation:

-

Gut Microbiota Modulation: Inverse correlations between 13-eicosenoic acid intake and Parasutterella sp. abundance suggest it may influence microbial communities linked to glucose homeostasis .

-

Reproductive Effects: Elevated serum levels of trans-11-eicosenoic acid correlate with reduced pregnancy rates, potentially due to altered membrane fluidity in oocytes .

In aging populations, 13-eicosenoic acid metabolism shifts: older adults exhibit 2.2-fold higher plasma docosahexaenoic acid (DHA) levels derived from 13-eicosenoic acid compared to younger individuals, implying age-dependent differences in elongation/desaturation efficiency .

Analytical Quantification in Biological Matrices

GC-MS Methodologies

A validated GC-MS protocol for 13-eicosenoic acid quantification in INS-1 cells demonstrates linearity (R² > 0.99) across 0–20 mM glucose conditions . Representative data from four glucose concentrations are summarized below:

| Fatty Acid | 0 mM Glucose | 0.5 mM Glucose | 10 mM Glucose | 20 mM Glucose |

|---|---|---|---|---|

| C16:0 (Palmitic) | 220 ± 1 | 240 ± 5 | 250 ± 6 | 210 ± 11 |

| C20:1 (13-Eicosenoic) | 1.1 ± 0.03 | 1.1 ± 0.03 | 1.2 ± 0.02 | 0.93 ± 0.05 |

| C20:4 (Arachidonic) | 7.4 ± 0.2 | 7.1 ± 0.2 | 7.5 ± 0.2 | 6.0 ± 0.2 |

Data expressed as peak area (×10⁶) ± SEM. Significant differences (p < 0.05) denoted by letter annotations .

Challenges in Quantitation

Interference from co-eluting isomers (e.g., cis-11-eicosenoic acid) necessitates advanced chromatographic techniques, such as silver-ion HPLC, for unambiguous identification .

Pharmacokinetics and Age-Related Metabolism

A dual-isotope tracer study in humans (NCT02957188) compared ¹³C-13-eicosenoic acid kinetics between young (25 years) and older (75 years) adults :

-

Plasma Half-Life: ~2 days in both cohorts, indicating conserved clearance mechanisms.

-

β-Oxidation Rates: No age-dependent differences in cumulative ¹³CO₂ excretion (p = 0.485).

-

Tissue Distribution: Older adults exhibited higher ¹³C-DHA in plasma, suggesting preferential retention in neural tissues .

Applications in Food Science and Nutrition

Meat Quality Enhancement

Dietary supplementation with N-carbamylglutamate (NCG) in Ningxiang pigs elevates 13-eicosenoic acid levels in subcutaneous fat and muscle, correlating with improved tenderness and flavor profiles . This effect is attributed to NCG’s role in enhancing arginine synthesis, which modulates lipid metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume